REACTION_CXSMILES
|
[Mg].[F:2][C:3]1[CH:4]=[C:5](Br)[CH:6]=[C:7]([F:9])[CH:8]=1.[CH2:11]1[O:21][C:14]2([CH2:19][CH2:18][C:17](=[O:20])[CH2:16][CH2:15]2)[O:13][CH2:12]1.Cl>C1COCC1.C1(C)C=CC=CC=1.O>[CH2:12]1[O:13][C:14]2([CH2:19][CH2:18][C:17]([C:5]3[CH:4]=[C:3]([F:2])[CH:8]=[C:7]([F:9])[CH:6]=3)([OH:20])[CH2:16][CH2:15]2)[O:21][CH2:11]1
|
Name
|
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
149 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)Br
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1COC2(CCC(CC2)=O)O1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to separate an organic layer
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine two times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1COC2(CCC(CC2)(O)C2=CC(=CC(=C2)F)F)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 178 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |